Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles, which are known for their diverse biological and pharmaceutical applications[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1 ...](https://link.springer.com/article/10.1007/s10593-024-03289-0).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate typically involves multi-step organic reactions[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). One common approach is the cyclization of thiazole derivatives with appropriate acylating agents under controlled conditions[{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions often require the use of strong bases or acids, and the process may be carried out in solvents such as ethanol or dichloromethane[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1 ...](https://link.springer.com/article/10.1007/s10593-024-03289-0).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or triethylamine (Et3N)[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1 ...](https://link.springer.com/article/10.1007/s10593-024-03289-0).
Scientific Research Applications
Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Biology: The compound exhibits biological activity, making it useful in studying enzyme inhibition and receptor binding[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Mechanism of Action
Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate is unique due to its specific structural features and biological activity[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). Similar compounds include other thiazolo[3,2-b][1,2,4]triazoles and related heterocyclic compounds[{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. These compounds share common structural motifs but may differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines
Thiazolo[5,4-d]pyrimidines
Thiazolo[3,2-b]pyridazines
Properties
IUPAC Name |
ethyl 4-[[2-(6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-2-23-14(22)9-3-5-10(6-4-9)18-12(20)7-11-13(21)19-15(24-11)16-8-17-19/h3-6,8,11H,2,7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZAQHCKPITACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N3C(=NC=N3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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